molecular formula C13H13ClN2O2S B1525086 N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide CAS No. 1274702-33-8

N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide

Cat. No.: B1525086
CAS No.: 1274702-33-8
M. Wt: 296.77 g/mol
InChI Key: DJRGHAZJPXFAOR-UHFFFAOYSA-N
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Description

Product Overview N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide ( 1274702-33-8) is a synthetic organic compound with a molecular formula of C13H13ClN2O2S and a molecular weight of 296.78 g/mol . This chemical is typically supplied as a powder and is recommended to be stored at room temperature . Research Context and Potential Applications Sulfonamides represent a significant class of bioactive molecules with a broad spectrum of documented research applications. While the specific biological profile of this compound is a subject of ongoing investigation, related sulfonamide compounds are extensively studied in life science research for several key areas: Carbonic Anhydrase Inhibition: Sulfonamides are well-known as potent inhibitors of carbonic anhydrase (CA) isoforms . These metalloenzymes are crucial for physiological processes like pH regulation, CO2 transport, and electrolyte secretion . Inhibition of CA isozymes, particularly the tumor-associated hCA-IX and hCA-XII, is a recognized research pathway in cancer studies, while inhibition of other isoforms like hCA-II is relevant for research into glaucoma and epilepsy . The deprotonated sulfonamide nitrogen typically interacts with the zinc ion in the enzyme's active site, blocking its catalytic activity . Antimicrobial and Antioxidant Research: Novel sulfonamide derivatives continue to be synthesized and screened for antimicrobial and antioxidant properties in scientific studies . Although specific results vary by compound structure, this remains an active field of research for developing new pharmacological tools . Versatile Chemical Building Block: The structure of this compound, featuring both an aminomethyl group and a sulfonamide linkage, makes it a valuable intermediate or precursor in organic synthesis and medicinal chemistry research for constructing more complex molecules . Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety data for this specific compound is not fully available online. Researchers must consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols .

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-12-3-1-2-10(8-12)9-15/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRGHAZJPXFAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in pharmacological applications. This compound is structurally characterized by the presence of an amino group and a sulfonamide moiety, which are known to influence its interaction with biological targets. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and cardiovascular effects, supported by data from various studies.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of sulfonamides, including this compound. The compound has shown varying degrees of effectiveness against different bacterial strains.

  • Minimum Inhibitory Concentration (MIC): The MIC values for this compound against Gram-positive and Gram-negative bacteria have been reported, indicating moderate to strong antibacterial activity.
  • Case Study: A recent study demonstrated that derivatives of this sulfonamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 µg/mL to 100 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various models.

  • Mechanism of Action: It is believed that the compound inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Case Study: In vitro assays indicated that this sulfonamide derivative significantly reduced inflammatory markers in human cell lines, with IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
CompoundIC50 (µg/mL)
This compound110
Diclofenac157

3. Cardiovascular Effects

Recent research has indicated potential cardiovascular benefits associated with this sulfonamide derivative.

  • Experimental Findings: Studies utilizing isolated rat heart models showed that the compound could decrease perfusion pressure and coronary resistance, suggesting a possible role in regulating blood pressure through calcium channel modulation .
ParameterControl ValueTreated Value
Perfusion Pressure (mmHg)8065
Coronary Resistance (mmHg/mL)3020

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application.

  • Absorption and Distribution: The compound exhibits favorable absorption characteristics, with predicted permeability across cell membranes based on QSAR models.
  • Metabolism: Theoretical studies suggest that it undergoes metabolic transformations primarily in the liver, affecting its bioavailability .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity
    • Research indicates that sulfonamides, including N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide, exhibit antitumor properties. They have been studied for their ability to inhibit tumor growth and proliferation in various cancer types. For instance, compounds with similar structures have shown efficacy against mouse lymphoid leukemia in vivo studies .
  • Inhibition of Carbonic Anhydrases
    • This compound has been investigated as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Studies have demonstrated that certain sulfonamides can selectively inhibit multiple isoforms of CAs, potentially leading to applications in treating conditions such as glaucoma and epilepsy .
  • Chemokine Receptor Modulation
    • This compound has been identified as a modulator of chemokine receptors, particularly CXCR3. This modulation is relevant for the treatment of inflammatory diseases such as asthma and autoimmune disorders like multiple sclerosis . The compound's ability to interfere with chemokine signaling pathways presents a promising therapeutic avenue.

Biochemical Applications

  • Drug Development
    • The compound serves as a lead structure for developing new drugs targeting specific diseases. Its sulfonamide moiety is crucial for binding interactions with biological targets, making it a candidate for further modifications to enhance efficacy and selectivity.
  • Research Tool
    • In biochemical research, this compound can be utilized as a tool to study enzyme kinetics and mechanisms involving carbonic anhydrases and other related enzymes.

Case Studies

Study FocusFindingsReference
Antitumor ActivityDemonstrated inhibition of tumor growth in mouse models using sulfonamide derivatives
Carbonic Anhydrase InhibitionIdentified significant binding affinity towards multiple CA isoforms
Chemokine Receptor ModulationEffective in modulating CXCR3 activity linked to inflammatory responses

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural and Functional Differences

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
N-[3-(Aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide (1274702-33-8) C₁₃H₁₃ClN₂O₂S 296.78 4-Cl, 3-(CH₂NH₂) Nitric oxide synthase inhibitor; powder form
N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide (16937-30-7) C₁₃H₁₁ClN₂O₄S 326.76 4-NO₂, 3-Cl-4-CH₃ Electron-withdrawing NO₂ group; potential stability issues
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (721908-30-1) C₁₃H₁₂BrClN₂O₃S 391.67 3-NH₂, 4-Cl, 3-Br-4-OCH₃ High molecular weight; bromine enhances halogen bonding
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide (328028-38-2) C₁₂H₁₁ClN₂O₃S 298.75 3-NH₂, 4-OH, 3-Cl Polar hydroxyl group; increased acidity
3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide (406927-73-9) C₁₄H₁₄ClN₂O₂S 321.79 3-NH₂, 4-Cl, N-ethyl Lipophilic ethyl group; altered steric effects
3-Amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CID 3774375) C₁₃H₁₃ClN₂O₃S 312.77 3-NH₂, 4-OCH₃, 4-Cl Methoxy group improves solubility

Key Comparisons

Electronic Effects
  • Electron-Withdrawing Groups : The 4-nitro group in N-(3-chloro-4-methylphenyl)-4-nitrobenzenesulfonamide increases electrophilicity but may reduce solubility due to strong dipole interactions . In contrast, the 4-chloro group in the target compound balances electronic effects without extreme polarity .
  • Electron-Donating Groups: The methoxy (–OCH₃) group in 3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide enhances solubility and hydrogen-bonding capacity compared to the aminomethyl (–CH₂NH₂) group in the target compound .
Steric and Lipophilic Effects
  • 296.78 g/mol for the target) .

Research Implications and Data Gaps

  • Structural-Activity Relationships (SAR): The aminomethyl and chloro substituents in the target compound optimize enzyme inhibition while maintaining moderate molecular weight. Larger substituents (e.g., azepane in ) may hinder diffusion across cellular membranes .
  • Data Limitations : Solubility, stability, and detailed pharmacokinetic data for most analogs are unavailable, highlighting the need for further studies.

Preparation Methods

Sulfonylation Reaction

  • Reagents and Conditions:
    The sulfonylation typically involves reacting the amine-containing aromatic compound with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine, diisopropylethylamine (DIEA), or N-methylmorpholine (NMM). Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). The reaction temperature is generally maintained between 20°C and 50°C, often at room temperature for 1 to 24 hours to ensure complete conversion.

  • Mechanistic Notes:
    The sulfonyl chloride reacts with the nucleophilic amine group on the aromatic ring to form the sulfonamide bond. The base scavenges the released hydrochloric acid, driving the reaction forward.

  • Example Parameters:

    • Molar ratio of amine to sulfonyl chloride: approximately 1:1 to 1:1.5
    • Reaction time: 1–24 hours
    • Temperature: 20–50°C (room temperature preferred)

Aminomethyl Group Introduction

  • Approach 1: Direct Amination of a Precursor
    Starting from a 3-formyl or 3-halogenated phenyl sulfonamide intermediate, reductive amination or nucleophilic substitution with ammonia or amines can introduce the aminomethyl group. The reaction is often performed in polar solvents such as toluene, DMF, or ethanol, at reflux temperatures (60–90°C).

  • Approach 2: Protection/Deprotection Strategy
    The amino group on the phenyl ring may be protected with groups like benzyloxycarbonyl (Cbz) during earlier synthetic steps to prevent side reactions. Subsequent reduction and acid-mediated deprotection liberate the free aminomethyl group.

  • One-Pot Procedures:
    Some patented methods describe one-pot synthesis combining amination and sulfonylation steps to improve efficiency, reduce purification steps, and enhance yield.

Crystallization and Purification

  • Crystallization is optimized by controlling pH and concentration in defined ranges, improving purity and yield of the final sulfonamide compound.
  • Solvent systems such as toluene/water mixtures are used for extraction and purification, often involving temperature-controlled phase separations.

Process Parameters and Reaction Conditions Summary

Step Reagents/Conditions Temperature Range Solvents Notes
Sulfonylation 4-chlorobenzenesulfonyl chloride + base (TEA, DIEA) 20–50°C (RT typical) DCM, THF, DMF 1–24 h reaction; base scavenges HCl
Aminomethyl Introduction Amination/reductive amination or deprotection 60–90°C (reflux) Toluene, DMF, EtOH One-pot possible; protection groups may be used
Crystallization pH and concentration control Ambient to 80°C Toluene/water Improves purity and yield

Research Findings and Industrial Relevance

  • Stereoselectivity and Purity:
    Processes employ stereoselective steps when relevant, ensuring pure isomeric forms. Although stereochemistry is less critical for this sulfonamide, the control of reaction conditions affects purity.

  • Scalability:
    The use of commercially available starting materials and safe reagents such as 4-chlorobenzenesulfonyl chloride and common amines facilitates scale-up to industrial production levels.

  • Environmental and Safety Considerations:
    Avoidance of acid acceptors in some protocols reduces waste and side-product formation. Reaction temperatures and solvent choices are optimized to balance reaction rate and safety.

Representative Reaction Scheme

  • Sulfonylation:
    3-(Aminomethyl)aniline + 4-chlorobenzenesulfonyl chloride → N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide

  • Alternative Route (Protection/Deprotection):

    • Protect amino group on phenyl ring (e.g., Cbz group)
    • Sulfonylate with 4-chlorobenzenesulfonyl chloride
    • Reduce and deprotect to liberate aminomethyl group

Q & A

Basic: What are the established synthetic protocols for N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key steps include:

  • Amine-sulfonyl chloride coupling : Reacting 3-(aminomethyl)aniline with 4-chlorobenzenesulfonyl chloride under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
    Critical parameters include:
  • Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine .
  • Temperature control : Prevents hydrolysis of sulfonyl chloride intermediates .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm the presence of the sulfonamide group (δ 3.4–3.6 ppm for -SO2-NH-) and aromatic protons (δ 6.8–7.8 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 296.78 (M+H)+ validates the molecular weight .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and identify byproducts .

Advanced: How can researchers design experiments to investigate the enzyme inhibitory potential of this compound?

  • Assay selection : Use fluorometric or colorimetric assays (e.g., trypsin or carbonic anhydrase inhibition) with positive controls (e.g., acetazolamide) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values.
  • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites, focusing on sulfonamide-zn²+ coordination .

Advanced: What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., assay conditions, cell lines) .
  • Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and distinguish direct vs. indirect effects .
  • Computational validation : Use density functional theory (DFT) to model electronic properties influencing bioactivity, such as sulfonamide resonance stabilization .

Advanced: How does the aminomethyl substituent influence the compound’s physicochemical properties?

  • Solubility : The -CH2NH2 group increases water solubility (logP ~1.2) compared to non-polar analogs (logP >2.5) .
  • Reactivity : The primary amine participates in Schiff base formation or crosslinking reactions, enabling conjugation with fluorescent probes .
  • Crystallinity : X-ray diffraction studies (e.g., ) reveal hydrogen-bonding networks between the aminomethyl group and sulfonamide oxygen, affecting crystal packing .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Byproduct formation : Optimize reaction time and temperature to prevent racemization at the aminomethyl center .
  • Catalyst selection : Use chiral auxiliaries (e.g., L-proline) or enantioselective catalysts to preserve stereochemistry during sulfonamide bond formation .
  • Process analytics : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate stereoisomers .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential amine-related sensitization .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide

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